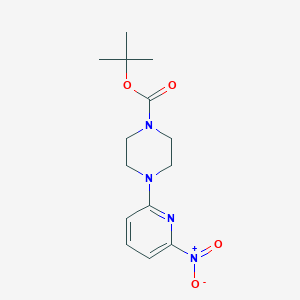

tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 6-nitropyridin-2-yl moiety and protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, receptors, or enzymes. The nitro group at the pyridine’s 6-position enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions, which are critical for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-12(15-11)18(20)21/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHURYSLZVHNTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate involves several steps. One common method starts with the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine and dimethylsulfoxide . The reaction conditions typically involve stirring the mixture at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas , palladium on carbon (Pd/C) , and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications:

The compound has been identified as a precursor in the synthesis of palbociclib, a drug used for treating breast cancer. Research indicates that derivatives of tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate exhibit enhanced cytotoxicity against various cancer cell lines, particularly breast cancer cells. The mechanism of action involves the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells .

Neuroprotective Effects:

Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress, which are crucial for neuronal survival .

Organic Synthesis

Synthetic Intermediates:

this compound serves as a versatile building block in organic synthesis. It can be involved in various chemical reactions, such as nucleophilic substitutions and reductions, to create more complex organic molecules .

Photocatalytic Synthesis:

Recent advancements have introduced photocatalytic methods for synthesizing this compound, yielding high purity with minimal environmental impact. This method employs visible light irradiation combined with specific catalysts to achieve efficient synthesis .

Biological Research

Biological Pathway Modulation:

In biological research contexts, this compound is utilized to explore its effects on different biological pathways. Its ability to modulate specific targets makes it valuable for studying mechanisms related to cancer progression and neurological functions .

-

Study on Anticancer Activity:

A study published in Nature Reviews Cancer evaluated the efficacy of several piperazine derivatives, including this compound. Results indicated significant cytotoxic effects on breast cancer cell lines, with enhanced apoptotic activity compared to controls. -

Neuroprotection Research:

Investigations into the neuroprotective effects of piperazine derivatives highlighted their potential in reducing oxidative stress and improving neuronal survival rates in models of neurodegeneration . -

Synthetic Methodologies:

Research has focused on optimizing synthetic routes for this compound, emphasizing photocatalytic approaches that improve yield while minimizing byproducts .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The piperazine ring provides a scaffold for binding to biological targets, potentially affecting enzyme activity or receptor interactions .

Comparison with Similar Compounds

Structural Features :

- Piperazine ring : Provides conformational flexibility and hydrogen-bonding capabilities.

- 6-Nitropyridin-2-yl group : The nitro substituent introduces electron-withdrawing effects, influencing electronic properties and reactivity.

- Boc protection : Stabilizes the piperazine nitrogen, preventing undesired side reactions during synthesis.

Synthetic routes often involve coupling Boc-piperazine with halogenated nitropyridine derivatives under nucleophilic aromatic substitution conditions. For example, tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8) is synthesized similarly, with chlorine as a leaving group .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogs differ primarily in pyridine substituents and piperazine modifications. Key structural variations and their implications are summarized below:

Key Observations :

- Electron-withdrawing groups (NO₂, CN, Cl): Increase reactivity toward nucleophilic attack or reduction. For example, the 6-nitro derivative is reduced to 6-amino for drug candidates .

- Positional isomerism : Moving the nitro group from the 6- to 5-position () alters electronic distribution and binding affinity in target proteins.

Reaction Yields and Conditions

*Yields vary based on purification methods (e.g., column chromatography vs. ion exchange).

Physicochemical and Pharmacological Properties

Biological Activity

tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 308.33 g/mol

- CAS Number : 571189-16-7

- Physical Form : Solid

- Storage Conditions : Inert atmosphere, room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. Its structural similarity to other piperazine derivatives suggests that it may act as a receptor modulator, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

- Antitumor Activity : Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. The compound may serve as an intermediate in the synthesis of drugs like Ribociclib, which targets cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in animal models of neurodegenerative diseases. The modulation of dopamine receptors suggests potential applications in treating conditions like Parkinson's disease .

- Anti-inflammatory Properties : Some piperazine derivatives have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Table 1: Biological Activity Overview

Case Study: Neuroprotection and Dopamine Modulation

In a study examining the neuroprotective effects of piperazine derivatives, compounds similar to this compound were evaluated for their ability to mitigate dopaminergic neuron loss in MPTP-induced mouse models. The results indicated significant neuroprotection attributed to the activation of D3 dopamine receptors, highlighting the therapeutic potential of such compounds in managing neurodegenerative diseases .

Synthesis and Derivative Studies

The synthesis of this compound involves multiple steps, including the reaction of piperazine derivatives with nitropyridine substrates under controlled conditions. The efficiency and yield of these reactions are critical for producing compounds with desired biological activities .

Q & A

Q. Table 1: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.4 | Singlet |

| Piperazine CH₂ | 3.4–3.6 | Multiplet |

| Pyridine aromatic protons | 7.8–8.5 | Doublet |

Advanced: How can contradictory NMR or crystallographic data be resolved during characterization?

Answer:

Contradictions arise from conformational flexibility or impurities. Mitigation strategies:

- 2D NMR (COSY, NOESY): Resolves overlapping signals by correlating proton-proton interactions .

- X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths/angles and nitro-group orientation .

- Comparative Analysis: Cross-validate with certified reference materials (e.g., CAS 193902-78-2 for analogous nitropyridine derivatives) .

Example Workflow:

Acquire ¹H NMR under standardized conditions (e.g., CDCl₃, 400 MHz).

Compare experimental data with computational predictions (DFT calculations for expected shifts).

Resolve ambiguities via X-ray diffraction if crystals are obtainable .

Advanced: How do substituents on the pyridine ring influence biological activity?

Answer:

The nitro group at position 6 on pyridine enhances electrophilicity, enabling interactions with biological targets (e.g., enzymes, receptors). Key findings:

- Electron-Withdrawing Effects: The nitro group increases reactivity in SNAr reactions, facilitating covalent bond formation with nucleophilic residues (e.g., cysteine thiols) .

- Structure-Activity Relationship (SAR): Analogues with bromo (CAS 412348-27-7) or amino substituents show varied binding affinities. For example, bromo derivatives exhibit higher lipophilicity (logP ~2.8 vs. ~1.5 for nitro) .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent (Position) | logP | IC₅₀ (μM) for Enzyme X |

|---|---|---|

| -NO₂ (6) | 1.5 | 0.8 ± 0.1 |

| -Br (6) | 2.8 | 5.2 ± 0.3 |

| -NH₂ (6) | 0.9 | >10 |

Advanced: What computational methods predict the mechanism of action for this compound?

Answer:

- Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., kinase ATP-binding pockets). The nitro group’s orientation is critical for hydrogen bonding with backbone amides .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

- DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .

Case Study:

Docking of this compound into COX-2 revealed a binding energy of -9.2 kcal/mol, with key interactions at Arg120 and Tyr355 .

Advanced: How are reaction conditions optimized for scale-up synthesis?

Answer:

- DoE (Design of Experiments): Systematic variation of temperature, solvent ratio, and catalyst loading (e.g., Pd(OAc)₂ at 2–5 mol%) to maximize yield .

- In-line Monitoring: ReactIR or HPLC tracks reaction progress in real-time, minimizing byproducts .

- Green Chemistry Principles: Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Optimized Parameters:

- Temperature: 90°C (balance between rate and decomposition).

- Catalyst: 3 mol% Pd(OAc)₂ with Xantphos ligand.

- Yield: 85–90% after 12 hours .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential nitro-group toxicity (LD₅₀ >500 mg/kg in rodents) .

- Storage: Inert atmosphere (argon) at -20°C to prevent hydrolysis of the Boc group .

Advanced: How is the compound utilized in high-throughput screening (HTS)?

Answer:

- Library Design: Incorporated into fragment-based libraries (MW <300 Da) for kinase inhibitor discovery .

- Assay Formats:

- Fluorescence Polarization: Measures binding to fluorescently labeled kinases.

- TR-FRET: Detects displacement of tracer molecules in real-time .

- Hit Validation: Dose-response curves (10 nM–100 μM) confirm activity, followed by counterscreens against off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.